Cas no 1235475-18-9 (Methyl 4-amino-5,6-dichloropicolinate)
Methyl 4-amino-5,6-dichloropicolinate Chemical and Physical Properties
Names and Identifiers
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- Methyl 4-amino-5,6-dichloropicolinate
- methyl 4-amino-5,6-dichloropyridine-2-carboxylate
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- Inchi: 1S/C7H6Cl2N2O2/c1-13-7(12)4-2-3(10)5(8)6(9)11-4/h2H,1H3,(H2,10,11)
- InChI Key: FMBDCSAZTIBQBK-UHFFFAOYSA-N
- SMILES: ClC1=C(N=C(C(=O)OC)C=C1N)Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 203
- XLogP3: 1.9
- Topological Polar Surface Area: 65.2
Methyl 4-amino-5,6-dichloropicolinate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029015725-250mg |
Methyl 4-amino-5,6-dichloropicolinate |
1235475-18-9 | 95% | 250mg |
$999.60 | 2023-09-03 | |
| Alichem | A029015725-1g |
Methyl 4-amino-5,6-dichloropicolinate |
1235475-18-9 | 95% | 1g |
$2866.05 | 2023-09-03 |
Methyl 4-amino-5,6-dichloropicolinate Related Literature
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Chunbin Li,Yuan Luo,Jiaofeng Peng,Guanjun Deng,Jianguo Wang,Safacan Kolemen,Hongchun Li,Pengfei Zhang,Ping Gong,Lintao Cai Mater. Chem. Front., 2021,5, 7638-7644
Additional information on Methyl 4-amino-5,6-dichloropicolinate
Comprehensive Overview of Methyl 4-amino-5,6-dichloropicolinate (CAS No. 1235475-18-9)
Methyl 4-amino-5,6-dichloropicolinate (CAS No. 1235475-18-9) is a specialized chemical compound widely recognized for its applications in agrochemical and pharmaceutical research. This picolinate derivative features a unique combination of functional groups, including an amino group and two chlorine atoms, which contribute to its reactivity and utility in synthetic chemistry. The compound's molecular formula, C7H6Cl2N2O2, underscores its potential as a building block for more complex molecules.
In recent years, the demand for heterocyclic compounds like Methyl 4-amino-5,6-dichloropicolinate has surged due to their role in developing crop protection agents and pharmaceutical intermediates. Researchers are particularly interested in its selective herbicidal activity, which aligns with the growing focus on sustainable agriculture and precision farming. The compound's mechanism of action, often involving enzyme inhibition, makes it a subject of ongoing studies in plant science and biochemical pathways.
The synthesis of Methyl 4-amino-5,6-dichloropicolinate typically involves multi-step reactions, including chlorination and esterification of picolinic acid derivatives. Its crystalline structure and solubility profile (moderate in polar organic solvents) facilitate purification and characterization. Analytical techniques such as HPLC, NMR, and mass spectrometry are commonly employed to verify its purity, a critical factor for industrial applications where consistency is paramount.
From an industrial perspective, this compound is often discussed in the context of green chemistry and atom economy. Manufacturers are exploring eco-friendly synthesis routes to minimize waste and energy consumption, addressing the global push for sustainable chemical production. Questions like "How to optimize the yield of Methyl 4-amino-5,6-dichloropicolinate?" or "What are its alternatives in herbicide formulations?" frequently appear in academic and patent literature, reflecting its commercial relevance.
In pharmaceutical research, the 4-amino-5,6-dichloropicolinate scaffold has shown promise in drug discovery, particularly for designing enzyme inhibitors. Its structural motifs are being investigated for potential applications in neurological disorders and metabolic diseases, though these studies remain preclinical. The compound's bioavailability and toxicity profile are key considerations for such applications, often prompting searches like "SAR studies of dichloropicolinate derivatives" among medicinal chemists.
Regulatory compliance is another hot topic surrounding CAS No. 1235475-18-9. While not classified as hazardous under current standards, proper handling protocols (e.g., PPE usage in labs) are emphasized in safety data sheets. The compound's environmental fate, including biodegradation and ecotoxicology, is periodically reviewed to align with evolving REACH and EPA guidelines.
Market trends indicate steady growth for Methyl 4-amino-5,6-dichloropicolinate, driven by R&D investments in agrochemicals. Suppliers often highlight its batch-to-batch consistency and scalability as competitive advantages. For researchers, accessing high-purity samples with detailed analytical certificates remains a priority, as reflected in search queries like "reliable suppliers of 1235475-18-9."
Future directions may explore the compound's utility in nanomaterial synthesis or as a ligand in catalysis, given its electron-rich aromatic system. Collaborative studies between academia and industry continue to uncover novel applications, ensuring Methyl 4-amino-5,6-dichloropicolinate remains a compound of significant scientific and industrial interest.
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